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molecular formula C21H17BrO3 B1627769 Benzyl 2-(benzyloxy)-5-bromobenzoate CAS No. 850350-09-3

Benzyl 2-(benzyloxy)-5-bromobenzoate

Cat. No. B1627769
M. Wt: 397.3 g/mol
InChI Key: NXHFWYNZSJELII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778939B2

Procedure details

(Bromomethyl)benzene (34.2 ml, 288 mmol) was added over 5 minutes to a stirred suspension of 5-bromo-2-hydroxybenzoic acid (28.4 g, 131 mmol) and potassium carbonate (45.2 g, 327 mmol) in acetone (300 ml) in air at room temperature. The reaction mixture was stirred at 70° C. overnight. After filtering, the filtrate was evaporated to give a light yellow oil, dried in a vacuum to give yellow solid, which was washed by petroleum ether (300 ml×2), filtered and dried in vacuum to yield the title compound as a white solid. 48.2 g.
Quantity
34.2 mL
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
45.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Br:9][C:10]1[CH:11]=[CH:12][C:13]([OH:19])=[C:14]([CH:18]=1)[C:15]([OH:17])=[O:16].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Br:9][C:10]1[CH:11]=[CH:12][C:13]([O:19][CH2:2][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)=[C:14]([CH:18]=1)[C:15]([O:17][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)=[O:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
34.2 mL
Type
reactant
Smiles
BrCC1=CC=CC=C1
Name
Quantity
28.4 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)O
Name
Quantity
45.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give a light yellow oil
CUSTOM
Type
CUSTOM
Details
dried in a vacuum
CUSTOM
Type
CUSTOM
Details
to give yellow solid, which
WASH
Type
WASH
Details
was washed by petroleum ether (300 ml×2)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)OCC2=CC=CC=C2)C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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